1,2,3,4-Tetrahydronaphthalene

Overview

Description

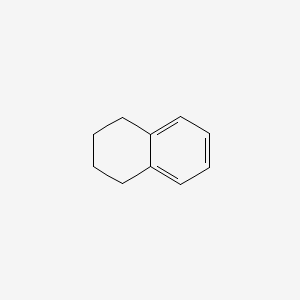

1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2), commonly known as tetralin, is a partially hydrogenated naphthalene derivative with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . Its structure consists of a bicyclic system with one aromatic benzene ring fused to a saturated cyclohexane ring. Key physical properties include a boiling point of 207°C, melting point of 35°C, density of 0.973 g/cm³, and flash point of 77°C .

Tetralin is widely used as a solvent in industrial applications, a precursor in organic synthesis, and an intermediate in pharmaceuticals. For example, it is tolerated in electrochemical C(sp³)–H/O–H cross-coupling reactions for etherification and serves as a structural motif in inhibitors targeting the XIAP-BIR3 domain in cancer research . Its global market spans Europe, Asia, and North America, with manufacturers focusing on applications in agrochemicals, polymers, and specialty chemicals .

Preparation Methods

1,2,3,4-Tetrahydronaphthalene can be synthesized through several methods:

Catalytic Hydrogenation of Naphthalene: This is the most common industrial method.

Darzens Tetralin Synthesis: This laboratory method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid.

Birch Reduction: Another laboratory method where naphthalene is reduced using sodium in liquid ammonia, although this method is less selective and more hazardous.

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions:

Oxidation: It can be oxidized to form this compound-1,2-diol using oxidizing agents like potassium permanganate.

Reduction: It can be further reduced to decahydronaphthalene (decalin) using catalytic hydrogenation.

Substitution: It can react with bromine to form tetrabromotetralin and hydrogen bromide.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Hydrogen gas with nickel or platinum catalysts.

Substitution Reagents: Bromine in the presence of light or heat.

Scientific Research Applications

Chemical Properties and Safety Profile

1,2,3,4-Tetrahydronaphthalene has a boiling point of approximately 207.57 °C and is moderately soluble in water (45 mg/L) with a vapor pressure of 0.34 hPa at 20 °C. Its log Kow value is 3.78, indicating significant hydrophobicity . The compound exhibits low acute toxicity with an oral LD₅₀ of 2860 mg/kg in male rats and a dermal LD₅₀ of 16,800 mg/kg in male rabbits . However, exposure can lead to symptoms such as headache and nausea at high concentrations .

Industrial Applications

-

Solvent Use :

- Paints and Coatings : Tetralin is widely used as a solvent in paints, varnishes, and coatings due to its excellent dissolving properties for various organic materials including resins and waxes .

- Printing Inks : Its ability to dissolve grease and other compounds makes it suitable for use in printing inks .

- Hydrogen-Donor Solvent :

- Chemical Synthesis :

Research Applications

- Spectroscopy Studies :

- Toxicological Studies :

- Environmental Studies :

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene involves its role as a hydrogen-donor solvent. It transfers hydrogen atoms to other compounds, facilitating their reduction. In biological systems, its metabolite, 1,2,3,4-tetrahydro-2-naphthol, is responsible for some of its toxic effects, such as the formation of cataracts and oxidative stress in erythrocytes .

Comparison with Similar Compounds

Dihydronaphthalene Derivatives

1,2,3,4-Tetrahydronaphthalene differs from dihydronaphthalenes (e.g., 1,2-dihydronaphthalene) in the absence of a 3,4-double bond, which significantly impacts reactivity. For instance, solvolysis studies show that 1-chloro-1,2,3,4-tetrahydronaphthalene (5) has a slower solvolysis rate compared to β-hydroxy-substituted dihydronaphthalene derivatives. The lack of a β-hydroxy group in tetralin prevents deprotonation to form aromatic products, reducing carbocation stabilization and reaction rates .

Hydrogenated Polycyclic Aromatics

- 1,2,3,4-Tetrahydroanthracene : Compared to tetralin, this compound has an additional fused benzene ring, leading to distinct spectroscopic and catalytic properties. Inelastic neutron scattering (INS) spectra reveal differences in vibrational modes due to increased aromaticity and hydrogenation patterns .

- 1,2,3,4-Tetrahydrocarbazole : Incorporation of a nitrogen atom in the carbazole structure increases adsorption energy (e.g., -85.2 kJ/mol vs. tetralin’s -62.3 kJ/mol ), enhancing interactions in catalytic systems .

| Compound | Adsorption Energy (kJ/mol) | Key Feature | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole | -85.2 | Higher adsorption due to N-heteroatom | |

| This compound | -62.3 | Lower adsorption; pure hydrocarbon |

Substituted Tetrahydronaphthalenes

Substituents alter physical properties and reactivity:

- 6-Methyltetralin (CAS 1680-51-9) : A methyl group at position 6 increases hydrophobicity and boiling point (~230°C ) compared to unsubstituted tetralin .

- 1-Phenyltetralin (CAS 3018-20-0) : The phenyl group enhances steric bulk, affecting stereochemical outcomes in synthesis .

- 5,8-Dimethoxytetralin (CAS 74526-84-4) : Methoxy groups improve electron density, making it a precursor for anthracycline antibiotics like doxorubicin .

| Compound | Substituents | Key Application | Reference |

|---|---|---|---|

| 6-Methyltetralin | Methyl at C6 | Solvent; intermediate in fragrances | |

| 5,8-Dimethoxytetralin | Methoxy at C5, C8 | Antibiotic precursor synthesis |

Oxidized Metabolites

Tetralin’s metabolites, such as 1,2,3,4-tetrahydroxytetralin , exhibit higher polarity due to four hydroxyl groups. These metabolites are critical in toxicology studies, as seen in naphthalene metabolism in rats .

| Compound | Functional Groups | Key Feature | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroxytetralin | Four hydroxyls | Polar metabolite; urinary excretion |

Biological Activity

1,2,3,4-Tetrahydronaphthalene (THN), also known as tetralin, is a bicyclic organic compound with the formula . It is primarily used as a solvent and in the synthesis of various chemicals. This article explores the biological activity of THN, focusing on its absorption, metabolism, toxicity, and potential health effects.

This compound is a colorless liquid that is rapidly absorbed via inhalation or ingestion. Upon entering the body, it undergoes hydroxylation at the non-aromatic portion of the molecule, leading to various metabolites that are excreted primarily as glucuronides in urine. A notable symptom of THN metabolism in humans is the production of dark green urine, indicating pigment formation from metabolic processes .

Acute Toxicity

The acute toxicity of THN has been assessed through various studies:

- Oral LD50 : 2860 mg/kg body weight (bw) in male rats.

- Dermal LD50 : 16,800 mg/kg bw in male rabbits.

- Inhalation : No mortalities observed in male rats exposed to a saturated atmosphere (approximately 1300 mg/m³) for 8 hours .

Chronic Toxicity

In longer-term studies (13-week inhalation studies), no mortalities or significant clinical abnormalities were observed in rats and mice at exposure concentrations up to 660 mg/m³. However, hematological evaluations indicated potential hemolytic anemia at higher doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg bw/day based on adverse effects on blood parameters.

Irritation and Sensitization

THN was classified as a moderate skin irritant but did not show eye irritation. High concentrations can cause mucous membrane irritation and lacrimation. In sensitization tests on guinea pigs, THN did not induce allergic reactions .

Genotoxicity

THN has been evaluated for genotoxic potential using several assays:

- Ames Test : Negative results indicating no mutagenic activity.

- Mouse Lymphoma Test : Results were negative and equivocal without and with metabolic activation.

- Micronucleus Assays : No mutagenic activity detected via oral and inhalation routes .

Case Study 1: Hematological Effects

In a 28-day toxicity study involving gavage administration of THN to rats at doses up to 150 mg/kg bw/day, transient decreases in body weight were noted along with signs of hemolytic anemia. The reticulocyte counts were elevated in high-dose groups, suggesting a compensatory response to anemia .

Research on Human Health Effects

At high concentrations, individuals exposed to THN have reported symptoms such as headache, nausea, vomiting, and restlessness. These effects highlight the importance of monitoring exposure levels in occupational settings where THN is utilized .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Oral LD50 | 2860 mg/kg bw (rats) |

| Dermal LD50 | 16,800 mg/kg bw (rabbits) |

| Inhalation Toxicity | No mortalities at 1300 mg/m³ |

| Skin Irritation | Moderate irritant |

| Eye Irritation | Not an irritant |

| Genotoxicity | Negative in Ames test; equivocal in Mouse Lymphoma test |

| NOAEL | 15 mg/kg bw/day |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1,2,3,4-Tetrahydronaphthalene in academic laboratories?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of naphthalene using palladium or nickel catalysts under controlled pressure and temperature . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), with reference to CAS 119-64-2 and MDL number MFCD00001733 for spectral validation .

- Key Parameters : Monitor reaction kinetics (e.g., hydrogen pressure, catalyst loading) to optimize yield and minimize by-products like decalin.

Q. How are thermodynamic properties such as heat capacity and formation enthalpy determined for this compound?

- Methodology : Gas-phase thermochemical data (e.g., ΔfH°gas = 26.0–30.0 kJ/mol) are measured using high-precision calorimetry or computational methods like group-additivity models .

- Data Sources : NIST Chemistry WebBook provides validated parameters, including Antoine equation coefficients (e.g., log P = 4.12100 – 1690.912/(T – 70.229)) for vapor pressure calculations .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported thermodynamic and kinetic data for this compound?

- Contradiction Analysis : For conflicting ΔfH°gas values (e.g., 26.0 vs. 30.0 kJ/mol), replicate studies using identical conditions (e.g., calorimetric calibration, purity standards) and compare with computational results (e.g., density functional theory) .

- Validation : Cross-reference data with independent studies (e.g., Pedley et al., 1986; Dorofeeva, 1988) to identify systematic errors .

Q. How can mechanistic studies elucidate the hydrogen-donor behavior of this compound in catalytic reactions?

- Experimental Design :

- Use isotopic labeling (e.g., deuterated Tetralin) to track hydrogen transfer in decarboxylation or lignin hydrogenation .

- Conduct kinetic profiling under varying temperatures (e.g., 367–479 K) to identify rate-limiting steps .

Q. What systematic approaches are used to assess the carcinogenic potential of this compound in toxicological studies?

- Framework : Follow ATSDR’s tiered protocol:

Literature Screening : Prioritize peer-reviewed studies on inhalation/oral exposure in humans and mammals .

Risk of Bias Assessment : Evaluate study design (e.g., sample size, control groups) using tools like SYRCLE’s RoB tool .

Confidence Rating : Classify evidence as "High" (≥4 criteria met) to "Very Low" (≤1 criterion met) based on reproducibility and mechanistic plausibility .

- Gaps : Limited human data necessitates cross-species extrapolation from rodent models, accounting for metabolic differences .

Q. Methodological Resources

Q. What computational tools predict the environmental fate and biodegradation pathways of this compound?

- Models :

- EPI Suite: Estimates biodegradation half-life (e.g., 28–56 days in soil) and bioaccumulation potential (log Kow = 2.56) .

- COSMOtherm: Simulates solvent interactions for applications in green chemistry .

Q. How are structural analogs of this compound designed for structure-activity relationship (SAR) studies?

- Design Principles : Introduce substituents (e.g., methyl, ethyl groups) at positions 5,8 to modulate lipophilicity and reactivity .

- Synthesis : Optimize Friedel-Crafts alkylation or Diels-Alder reactions, validated via X-ray crystallography (e.g., InChIKey ZNUCGPFMUNDULY) .

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026118 | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

119-64-2, 68412-24-8 | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT6XMI58YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-23.1 °F (USCG, 1999), -35.8 °C | |

| Record name | TETRAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.